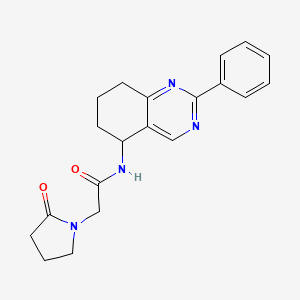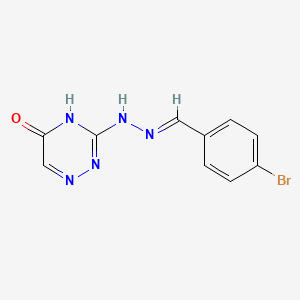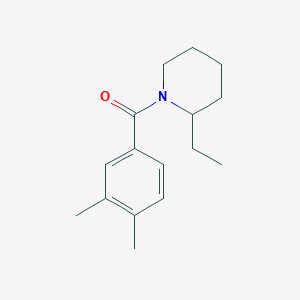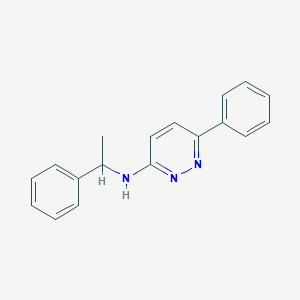![molecular formula C22H28N2O3S B5998389 4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B5998389.png)
4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features an indole moiety, a sulfonamide group, and various alkyl substituents. Indole derivatives are known for their significant biological activities and are commonly found in natural products and pharmaceuticals .
Vorbereitungsmethoden
One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the coupling between amines and carboxylic acids . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonamide group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives and sulfonamides, such as:
Indole-3-acetic acid: A plant hormone with a simpler structure.
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents.
4-ETHOXY-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Eigenschaften
IUPAC Name |
4-ethoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-5-27-22-11-10-17(14-20(22)15(2)3)28(25,26)23-13-12-18-16(4)24-21-9-7-6-8-19(18)21/h6-11,14-15,23-24H,5,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPCCQUXHLDYJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC2=C(NC3=CC=CC=C32)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(4-fluorophenyl)methyl]-4-[(5-methyl-1H-pyrazol-3-yl)methyl]morpholine](/img/structure/B5998313.png)


![methyl 1-[2-hydroxy-3-(3-{[(3-pyridinylmethyl)amino]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B5998324.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]ethanol;hydrochloride](/img/structure/B5998358.png)

![2-[4-(2-chloro-3,4-dimethoxybenzyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5998374.png)
![2-({2-[4-(TERT-BUTYL)PHENOXY]ACETYL}AMINO)-4,5-DIMETHOXYBENZOIC ACID](/img/structure/B5998380.png)
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B5998387.png)
![N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5998399.png)
![N-(3-chloro-4-fluorophenyl)-3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5998404.png)
![ethyl 1-(2-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}benzyl)-4-piperidinecarboxylate](/img/structure/B5998409.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5998411.png)

